

HPLC method for quantifying 2-[(Hydroxymethyl)amino]ethanol

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Compound of Interest

Compound Name: 2-[(Hydroxymethyl)amino]ethanol

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An HPLC Method for the Quantification of 2-[(Hydroxymethyl)amino]ethanol

This application note details a robust method for the quantitative analysis of 2-[(Hydroxymethyl)amino]ethanol using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV detection. The protocol is designed for researchers, scientists, and professionals in drug development who require accurate measurement of this compound in various sample matrices.

Introduction

2-[(Hydroxymethyl)amino]ethanol, also known as N-(Hydroxymethyl)ethanolamine, is an amino alcohol that can be present as an impurity or a degradation product in various pharmaceutical and industrial formulations.^{[1][2]} Its quantification is crucial for quality control and stability studies. As the molecule lacks a strong chromophore, direct UV detection is challenging. This method employs a pre-column derivatization step with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-absorbent isoindole derivative, enabling sensitive and selective quantification by reversed-phase HPLC. This approach is widely used for the analysis of primary and secondary amines and amino alcohols.^{[3][4]}

Principle

The primary amine functionality of 2-[(Hydroxymethyl)amino]ethanol reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form a stable isoindole

derivative that can be detected by UV or fluorescence detectors. The separation is achieved on a C18 reversed-phase column with a gradient elution using a phosphate buffer and an organic modifier. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared from reference standards.

Experimental Protocol

Apparatus and Reagents

- Apparatus:
 - HPLC system with a binary pump, autosampler, column oven, and UV detector.
 - Analytical balance
 - Volumetric flasks and pipettes
 - pH meter
 - Syringe filters (0.45 μm)
- Reagents:
 - **2-[(Hydroxymethyl)amino]ethanol** reference standard (>95% purity)[5][6]
 - o-Phthalaldehyde (OPA)
 - 3-Mercaptopropionic acid (3-MPA)
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Sodium phosphate monobasic (reagent grade)
 - Boric acid (reagent grade)
 - Sodium hydroxide (reagent grade)

- Water (HPLC grade)

Chromatographic Conditions

Parameter	Condition
Column	C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	25 mM Sodium Phosphate buffer, pH 7.2
Mobile Phase B	Acetonitrile:Methanol (50:50, v/v)
Gradient Elution	0-5 min: 10% B; 5-15 min: 10-50% B; 15-20 min: 50% B; 20-21 min: 50-10% B; 21-25 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 338 nm
Injection Volume	10 µL

Preparation of Solutions

- Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 40 µL of 3-MPA and dilute to 10 mL with a 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily and protected from light.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **2-[(Hydroxymethyl)amino]ethanol** reference standard and dissolve in 10 mL of water.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization

- Pipette 100 µL of the sample or working standard solution into an autosampler vial.
- Add 100 µL of the derivatization reagent.

- Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.
- Add 800 µL of Mobile Phase A to stop the reaction and dilute the sample.
- Inject 10 µL of the resulting solution into the HPLC system.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. These values are representative of typical results for similar validated HPLC methods involving OPA derivatization.[\[3\]](#)[\[4\]](#)

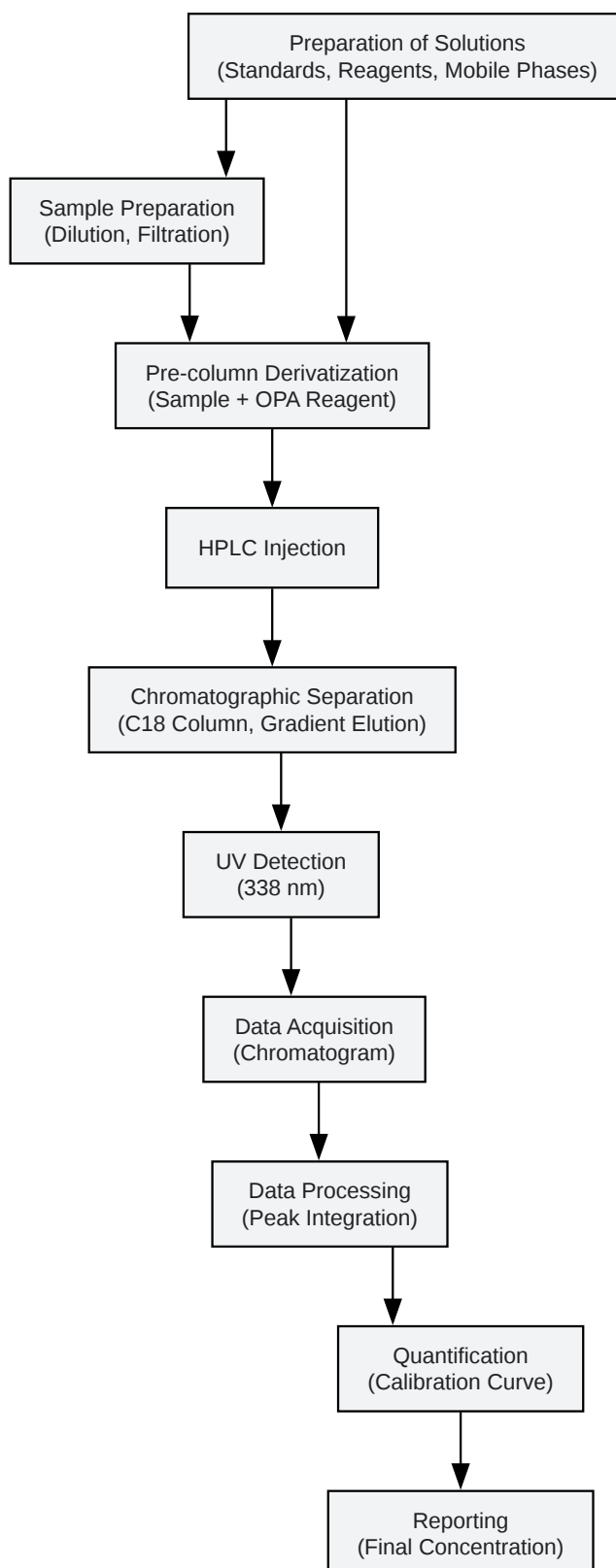
Parameter	Result
Retention Time (approx.)	12.5 min
Linearity (Concentration Range)	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL
Precision (%RSD, n=6)	< 2.0%
Accuracy (Recovery)	98 - 102%

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Repeatability (%RSD)	$\leq 2.0\%$ (for 6 replicate injections of a standard)

Visualization of Experimental Workflow



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Caption: Experimental workflow for the HPLC quantification of 2-[(Hydroxymethyl)amino]ethanol.

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